molecular formula C15H9F6N3O2S B4130724 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-nitrophenyl)thiourea

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-nitrophenyl)thiourea

Cat. No.: B4130724
M. Wt: 409.3 g/mol
InChI Key: VIWSJEOHCRZRFJ-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-N’-(4-nitrophenyl)thiourea is a compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include trifluoromethyl groups and a nitrophenyl group attached to a thiourea backbone. These structural elements contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6N3O2S/c16-14(17,18)8-5-9(15(19,20)21)7-11(6-8)23-13(27)22-10-1-3-12(4-2-10)24(25)26/h1-7H,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWSJEOHCRZRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-N’-(4-nitrophenyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-nitrophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for N-[3,5-bis(trifluoromethyl)phenyl]-N’-(4-nitrophenyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-N’-(4-nitrophenyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-N’-(4-nitrophenyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-N’-(4-nitrophenyl)thiourea exerts its effects is primarily through its ability to form hydrogen bonds and interact with various molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group can participate in electron transfer reactions, making it a versatile compound in redox chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-N’-(4-nitrophenyl)thiourea is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in various chemical transformations and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-nitrophenyl)thiourea
Reactant of Route 2
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1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-nitrophenyl)thiourea

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